5-Amino-6-methoxypicolinic acid
Overview
Description
Scientific Research Applications
Derivatization Reagent in Amino Acid Analysis
A pre-column derivatization reagent with a 6-methoxy-4-quinolone moiety, 6-MOQ-EtOCOOSu, was designed for the analysis of amino acids. This reagent, characterized by its thermal and photostability, enables the sensitive determination of amino acid enantiomers, showing its utility in chiral amino acid analysis through high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) systems. This advancement in derivatization chemistry underscores the significant role of 6-methoxy derivatives in enhancing analytical methodologies for amino acids, offering precise and sensitive detection (Oyama et al., 2015).
Synthesis of Enantiopure Compounds
5-Amino-6-methoxypicolinic acid derivatives have been used in the dynamic kinetic resolution for synthesizing enantiopure compounds, such as 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This process is crucial for the synthesis of modulators of nuclear receptors, showcasing the pivotal role of these derivatives in synthesizing biologically active, enantiomerically pure compounds, which are fundamental in pharmaceutical applications (Forró et al., 2016).
Exploration of Photolabile Precursors
Studies on the photocleavage of 1-Acyl-7-nitroindolines, where 5-amino-6-methoxypicolinic acid derivatives are relevant, have shown that these compounds are valuable as photolabile precursors for carboxylic acids, especially in the context of neuroactive amino acids. Modifications like 4-methoxy substitution have significantly improved the efficiency of photolysis, underscoring the importance of these derivatives in the study and application of photolabile compounds (Papageorgiou & Corrie, 2000).
Development of Fluorescent Labeling Reagents
The compound 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, is a novel fluorophore with strong fluorescence in a wide pH range, stability against light and heat, and significant potential as a fluorescent labeling reagent. This compound's unique characteristics are vital for biomedical analysis, especially in the sensitive determination of carboxylic acids (Hirano et al., 2004).
properties
IUPAC Name |
5-amino-6-methoxypyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-6-4(8)2-3-5(9-6)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRHSORGLQIRFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-methoxypicolinic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.